MFCD31714187
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Overview
Description
3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine: (MFCD31714187) is a chemical compound with the molecular formula C10H8BrN3O. It is a pyridine derivative that contains a bromine atom and a cyclopropyl-substituted oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and cyclopropyl-substituted oxadiazole precursors .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of the bromine atom or reduction of the oxadiazole ring.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
- Oxidation products may include oxides or hydroxylated derivatives.
- Reduction products may include de-brominated or reduced oxadiazole compounds.
- Substitution products depend on the nucleophile used and may include various substituted pyridine derivatives .
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new materials with specific properties .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific diseases .
Industry:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-benzene
- 3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-thiophene
- 3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-furan
Uniqueness: 3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a cyclopropyl-substituted oxadiazole ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
5-(5-bromopyridin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-3-7(4-12-5-8)10-13-9(14-15-10)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIUGDYDCHZQFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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